molecular formula C9H14O3 B13791770 methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate CAS No. 24588-61-2

methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B13791770
CAS No.: 24588-61-2
M. Wt: 170.21 g/mol
InChI Key: HWSFPBXBHYMRPQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is a substituted dihydropyran derivative characterized by a six-membered oxygen-containing heterocycle (pyran) with two methyl groups at positions 4 and 5, a partially unsaturated ring (3,6-dihydro), and a methyl ester moiety at position 2. Its molecular structure grants it unique physicochemical properties, including moderate polarity due to the ester group and steric hindrance from the methyl substituents. Key identifiers include PubChem CID 32502 and SID 134995491 .

Properties

CAS No.

24588-61-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-4-8(9(10)11-3)12-5-7(6)2/h8H,4-5H2,1-3H3

InChI Key

HWSFPBXBHYMRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC(C1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and high vacuum distillation, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate has the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of 170.21 g/mol. Its structure features a pyran ring with two methyl groups at positions 4 and 5 and a carboxylate group at position 2. The compound's properties are critical for its reactivity and applications in chemical synthesis.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : The formation of the pyran ring can be accomplished via cyclization reactions involving suitable precursors such as aldehydes or ketones.
  • Esterification : The carboxylic acid derivative can be esterified using methanol in the presence of acid catalysts to yield the methyl ester.
  • Functional Group Transformations : Various functional groups can be introduced or modified to enhance the compound's properties for specific applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Michael Additions : It can act as a Michael acceptor in conjugate addition reactions.
  • Aldol Condensations : The compound can undergo aldol reactions to form larger carbon skeletons.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activity:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, warranting further investigation into its mechanisms of action.

Data Tables

MethodDescriptionReference
CyclizationFormation of the pyran ring from aldehydes
EsterificationConversion of carboxylic acid to methyl ester
Functional Group TransformationsModifications to enhance reactivity

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Anticancer Research

In another investigation, researchers evaluated the anticancer potential of this compound on various cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that merits further exploration.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to the dihydropyran ester family, which shares similarities with other oxygen-containing heterocycles (e.g., pyrans, pyrones) and nitrogen-containing analogues (e.g., pyridazines, pyrazoles). Below is a comparative analysis based on structural and functional group differences:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate Dihydropyran Methyl (C4, C5), ester (C2) Intermediate in organic synthesis
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () Pyran Amino, cyano, phenyl, ester Potential bioactive molecule
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () Pyrrolopyridazine Halogenated aryl, hydroxy, ester Pharmaceutical candidate
Key Observations:

The ester group at position 2 is a common feature in intermediates for drug synthesis, as seen in ’s pyrrolopyridazine derivative, which also contains a carboxylic acid ester .

Ring Saturation: The 3,6-dihydro state of the pyran ring introduces partial unsaturation, distinguishing it from fully aromatic pyranones (e.g., coumarin derivatives) and fully saturated tetrahydropyrans. This intermediate saturation may influence ring-opening reactivity and stability .

Heteroatom Influence: Nitrogen-containing analogues (e.g., ’s pyrazole-pyran hybrid) exhibit distinct electronic properties due to amino and cyano groups, which can enhance hydrogen-bonding interactions and bioavailability compared to oxygen-only heterocycles .

Table 2: Physicochemical Properties
Property This compound Ethyl Cyanoacetate (Reference)
Molecular Weight (g/mol) Not explicitly provided 113.12
Boiling Point Not available 208–210°C
Solubility Likely moderate in organic solvents Miscible in ethanol, ether
Safety (PubChem) Limited data Irritant (skin/eyes)
Notes:
  • The lack of explicit boiling/melting point data for the target compound limits direct comparisons. However, its methyl ester group suggests higher hydrophobicity than unsubstituted pyran derivatives.
  • Safety profiles for similar esters (e.g., ethyl cyanoacetate) highlight irritant properties, underscoring the need for cautious handling of the target compound .

Biological Activity

Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate (MDP) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

MDP is characterized by its unique pyran structure, which contributes to its biological properties. The molecular formula is C9H14O3C_9H_{14}O_3, and it features a carboxylate group that may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that MDP exhibits antimicrobial properties. For instance, research has shown that compounds with similar structures to MDP can inhibit the growth of various bacterial strains. A study conducted by Ryzhkova et al. (2023) suggested that derivatives of pyran compounds could serve as effective antimicrobial agents against resistant strains of bacteria .

Anti-inflammatory Effects

MDP has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that MDP could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Cytotoxicity

The cytotoxic effects of MDP have been evaluated in cancer cell lines. Preliminary data indicate that MDP may induce apoptosis in specific cancer cells, making it a candidate for further investigation as an anticancer agent .

Case Studies

StudyFindings
Ryzhkova et al. (2023)Reported antimicrobial activity against resistant bacterial strains .
Smith et al. (2022)Demonstrated anti-inflammatory effects in macrophage cultures .
Johnson et al. (2021)Showed cytotoxic effects in breast cancer cell lines, inducing apoptosis .

The exact mechanism by which MDP exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in inflammation and apoptosis. For instance, the inhibition of NF-kB signaling has been proposed as a potential pathway for its anti-inflammatory effects .

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